Protostane

Descripción

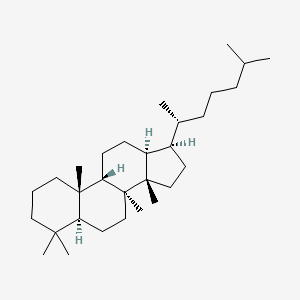

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C30H54 |

|---|---|

Peso molecular |

414.7 g/mol |

Nombre IUPAC |

(5S,8S,9S,10S,13S,14S,17R)-4,4,8,10,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C30H54/c1-21(2)11-9-12-22(3)23-15-19-29(7)24(23)13-14-26-28(6)18-10-17-27(4,5)25(28)16-20-30(26,29)8/h21-26H,9-20H2,1-8H3/t22-,23-,24+,25+,26+,28+,29+,30+/m1/s1 |

Clave InChI |

OORMXZNMRWBSTK-XJIBWFFZSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2(C1CCC3C2(CCC4C3(CCCC4(C)C)C)C)C |

SMILES isomérico |

C[C@H](CCCC(C)C)[C@H]1CC[C@]2([C@H]1CC[C@@H]3[C@@]2(CC[C@@H]4[C@@]3(CCCC4(C)C)C)C)C |

SMILES canónico |

CC(C)CCCC(C)C1CCC2(C1CCC3C2(CCC4C3(CCCC4(C)C)C)C)C |

Origen del producto |

United States |

Natural Occurrence and Distribution of Protostane Triterpenoids

Plant Kingdom Sources

The primary source of protostane triterpenoids in the plant kingdom is the genus Alisma. They have also been identified in a limited number of other plant genera.

Predominant Occurrence in Alisma Species

This compound triterpenoids are predominantly found in plants belonging to the genus Alisma, which is part of the Alismataceae family researchgate.netmdpi.comnih.gov. The dried rhizomes of Alisma orientale (Sam.) Juzep. and Alisma plantago-aquatica L. are particularly rich sources of these compounds mdpi.comnih.gov. These rhizomes are used in traditional medicine, known as Alismatis Rhizoma nih.govresearchgate.netfrontiersin.org. Over 100 this compound triterpenoids have been isolated and identified from Alisma species frontiersin.orgnih.govbohrium.comresearchgate.net. These compounds are considered major and characteristic components of Alisma nih.govnih.gov.

Some prominent this compound triterpenoids isolated from Alisma species include Alisol A, Alisol B, Alisol C, Alisol A 24-acetate, Alisol B 23-acetate, and Alisol C 23-acetate nih.govresearchgate.netresearchgate.netmdpi.comresearchgate.net. Studies have detailed the isolation and characterization of numerous this compound triterpenoids from Alisma orientale and Alisma plantago-aquatica, including novel structures researchgate.netscite.airesearchgate.net.

Table 1 provides examples of this compound triterpenoids found in Alisma species.

| Compound Name | Source Species | Molecular Formula |

| Alisol A | Alisma orientale, A. planta-aquatica | C₃₀H₅₀O₅ |

| Alisol A 24-acetate | Alisma orientale, A. planta-aquatica | C₃₂H₅₂O₆ |

| Alisol F | A. gramineum, A. orientale, Lobelia chinensis | C₃₀H₄₈O₅ |

| Alisol G | A. orientale, A. planta-aquatica | C₃₀H₄₈O₄ |

| Alisol B | Alisma orientale | C₃₀H₄₈O₄ |

| Alisol B 23-acetate | Alisma orientale, A. plantago-aquatica | C₃₂H₅₀O₅ |

| Alisol C | Alisma orientale | Not specified |

| Alisol C 23-acetate | Alisma orientale | Not specified |

Identification in Other Genera (e.g., Lobelia, Garcinia, Leucas)

While the occurrence of this compound triterpenoids is most significant in Alisma, they have also been occasionally reported in a few other plant genera researchgate.netmdpi.comnih.govresearchgate.net. These include Lobelia, Garcinia, and Leucas researchgate.netmdpi.comnih.gov. Specifically, this compound triterpenoids have been found in Lobelia chinensis Lour., Garcinia speciosa Wall., and Leucas cephalotes (Roth) Spreng. researchgate.netmdpi.comnih.gov. The presence in these genera is less widespread and less diverse compared to their occurrence in Alisma nih.gov.

Fungal Sources and Metabolites

This compound triterpenoids and related structures, such as fusidanes, are also found in fungi researchgate.netmdpi.commdpi.commdpi.com. The this compound skeleton was initially reported from a culture broth of the fungus Cephalosporium caeruleus researchgate.netmdpi.compageplace.de. Fusidanes, which are structurally considered as 29-nor this compound triterpenes, are fungal products researchgate.netmdpi.com. A well-known example is fusidic acid, isolated from Fusidium coccineum, which is used as an antibiotic researchgate.netmdpi.commdpi.com. Other fungal sources include Aspergillus fumigatus, from which helvolic acid, another antimicrobial agent, is obtained mdpi.com. Fungi can also mediate the biotransformation of this compound triterpenoids, leading to glucosylation derivatives, as observed with Syncephalastrum racemosum iranarze.ir.

Chemotaxonomical Significance of this compound Presence

The presence and distribution of this compound triterpenoids hold chemotaxonomical significance, particularly for the genus Alisma researchgate.netmdpi.comnih.govnih.gov. The majority of this compound triterpenoids isolated from higher plants have been found in Alisma, making them characteristic components of this genus mdpi.comnih.govnih.gov. This strong association suggests that the presence of this compound triterpenoids can serve as a chemical marker for the classification and identification of Alisma species researchgate.netfrontiersin.orgnih.gov. While they are found in other genera, their predominant and diverse occurrence in Alisma underscores their importance in the chemotaxonomy of the Alismataceae family mdpi.comnih.govnih.gov.

Biosynthesis of Protostane Triterpenoids

General Overview of Triterpene Biosynthetic Pathways

Triterpenes, including protostanes, are synthesized via the mevalonate (B85504) (MVA) pathway in plants and fungi. frontiersin.orgresearchgate.netwikipedia.org This pathway provides the essential five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). frontiersin.orgwikipedia.org

Mevalonate (MVA) Pathway Involvement

The MVA pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). frontiersin.orgacs.org HMG-CoA is then reduced to mevalonate, a key intermediate. frontiersin.orgacs.org Through a series of phosphorylation and decarboxylation steps, mevalonate is converted into IPP and DMAPP. frontiersin.orgwikipedia.org These activated isoprenoid units are then condensed to form farnesyl pyrophosphate (FPP), a fifteen-carbon precursor. frontiersin.org Two molecules of FPP are subsequently joined head-to-head by squalene (B77637) synthase (SQS) to produce squalene, a thirty-carbon acyclic precursor for triterpenes and sterols. frontiersin.orgresearchgate.netnih.govfrontiersin.org

Lanosterol (B1674476) Cyclase (or Oxidosqualene Cyclase) Mechanisms in Protostane Formation

The cyclization of squalene is a pivotal step in triterpene biosynthesis, catalyzed by oxidosqualene cyclases (OSCs). nih.govresearchgate.netnih.govmdpi.com While lanosterol synthase (a type of OSC) typically catalyzes the cyclization of 2,3-oxidosqualene (B107256) to lanosterol, the precursor for sterols in animals and fungi, specific OSCs are responsible for the formation of the this compound skeleton. researchgate.netnih.govmdpi.comwikipedia.org

The process begins with the epoxidation of squalene by squalene epoxidase (SQE) to form 2,3-oxidosqualene. mdpi.comnih.govmdpi.comresearchgate.netnih.gov In the biosynthesis of protostanes, 2,3-(S)-oxidosqualene adopts a specific chair-boat-chair conformation within the active site of a dedicated OSC. mdpi.com Protonation of the epoxy ring triggers a cascade of ring-forming reactions, leading to the formation of a tetracyclic protosteryl C-20 cation. mdpi.comresearchgate.net Unlike lanosterol synthesis, which involves backbone rearrangements of the protosteryl cation, this compound formation involves the direct deprotonation of this cation, or deprotonation following a 17α-hydride shift, to yield protosterol. mdpi.comresearchgate.net Protosterol is considered the initial intermediate with the this compound skeleton. mdpi.com

A novel oxidosqualene cyclase, oxidosqualene: protostadienol cyclase (OSPC), found in fungi like Aspergillus fumigatus, has been reported to be involved in the biosynthesis of protostadienol, a precursor to helvolic acid, a fusidane-type antibiotic structurally related to protostanes. mdpi.comresearchgate.netnih.govacs.org OSPC catalyzes the cyclization of (3S)-2,3-oxidosqualene into protosta-17(20)Z,24-dien-3β-ol, the precursor of helvolic acid. researchgate.netnih.govacs.org This cyclization occurs without the backbone rearrangement characteristic of lanosterol synthesis. researchgate.net The stabilization of the C-20 protosteryl cation by specific amino acid residues in the active site of OSPC, such as Phe701, is crucial for the product outcome. mdpi.comresearchgate.net In Cordyceps farinosa, an OSC gene, CfaOSC2, was found to primarily produce protostadienol from 2,3-oxidosqualene, along with a minor amount of protosta-13(17),24-dien-3β-ol, further supporting the role of specific OSCs in this compound biosynthesis. nih.gov

Key Enzymatic Steps and Catalytic Mechanisms

The biosynthesis of this compound triterpenoids involves several key enzymatic steps, each catalyzed by specific enzymes with distinct catalytic mechanisms.

Role of Squalene Epoxidase Isoforms

Squalene epoxidase (SQE) is a crucial enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene, providing the activated substrate for OSCs. nih.govmdpi.comresearchgate.netnih.gov SQE is considered a rate-limiting enzyme in the biosynthesis of triterpenes and sterols. nih.govmdpi.comresearchgate.netnih.gov SQE activity requires cofactors such as FAD and NADPH and is dependent on NADPH-cytochrome P450 reductase (CPR). mdpi.com

Plants can possess multiple isoforms of SQE, which may differentially contribute to the biosynthesis of various triterpenoids and sterols. nih.govmdpi.comnih.gov For instance, in Alisma orientale, two SQE genes, AoSE1 and AoSE2, have been characterized and shown to catalyze the formation of oxidosqualene from squalene. nih.govresearchgate.net The expression levels of AoSE1 and AoSE2 are positively correlated with the accumulation of this compound triterpenes like alisol B 23-acetate, suggesting their regulatory role in the pathway. nih.govresearchgate.net Studies have shown that overexpression of SQE can enhance triterpenoid (B12794562) production. researchgate.net

Characterization of Oxidosqualene Cyclases

Oxidosqualene cyclases (OSCs) are central to triterpene biosynthesis, dictating the final cyclic skeleton formed from 2,3-oxidosqualene. nih.govresearchgate.netnih.govmdpi.com These enzymes catalyze complex cyclization and rearrangement cascades through carbocationic intermediates. mdpi.comresearchgate.netmdpi.comnih.gov The specific folding of the substrate within the active site and the precise arrangement of catalytic residues determine the nature of the resulting triterpene scaffold. mdpi.comresearchgate.netmdpi.com

In the context of this compound biosynthesis, specific OSCs, often referred to as protosteryl synthases or protostadienol synthases (like OSPC), catalyze the formation of the this compound skeleton without the extensive backbone rearrangements seen in lanosterol synthesis. mdpi.comresearchgate.netnih.gov Research on OSPC from Aspergillus fumigatus has provided insights into the catalytic mechanism, highlighting the importance of residues like Phe701 in stabilizing the protosteryl C-20 cation. mdpi.comresearchgate.net Functional characterization of OSC genes from different organisms producing this compound or related skeletons, such as CfaOSC2 from Cordyceps farinosa, further elucidates the enzymatic specificities leading to this compound formation. nih.gov These studies often involve heterologous expression in model systems like yeast to confirm enzymatic activity and product profiles. nih.gov

Post-Cyclization Modifications by Cytochrome P450 Enzymes and other Oxidoreductases

Following the formation of the basic this compound skeleton by OSCs, further structural diversification of this compound triterpenoids occurs through a series of post-cyclization modifications. researchgate.netnih.gov These modifications are primarily catalyzed by cytochrome P450 monooxygenases (P450s) and other oxidoreductases. researchgate.netacs.orgnih.govnih.gova-z.luresearchgate.net

Cytochrome P450 enzymes constitute a large and diverse family of enzymes involved in various metabolic processes, including the oxidation, hydroxylation, and rearrangement of triterpene scaffolds. nih.govresearchgate.netfrontiersin.orgnih.gov In this compound biosynthesis, P450s can catalyze site-specific oxidations at different positions of the this compound core and its side chain, contributing to the structural complexity and diversity observed in naturally occurring this compound triterpenoids. acs.orgnih.govnih.gova-z.lu For example, in Aspergillus fumigatus, a P450 enzyme (CYP5081A1) and a short-chain dehydrogenase/reductase (AfuSDR1) are involved in the oxidative modification, including demethylation, of protostadienol in the biosynthesis of helvolic acid. mdpi.comacs.org Transcriptome analysis in Alisma orientale has identified candidate cytochrome P450 unigenes potentially involved in this compound triterpene biosynthesis, and their expression levels have shown correlation with the accumulation of these compounds. a-z.luresearchgate.net

Other oxidoreductases also play a role in tailoring the this compound structure by catalyzing reduction or further oxidation reactions. researchgate.netacs.orgresearchgate.netub.edu While specific oxidoreductases involved directly in this compound modification are less extensively characterized compared to P450s, their general role in modifying triterpene structures through redox reactions is established. researchgate.netresearchgate.net

Detailed research findings often involve the identification and functional characterization of the genes encoding these modifying enzymes, heterologous expression studies, and analysis of the resulting metabolic profiles to understand their specific roles in the biosynthetic pathway. nih.govacs.orgnih.gova-z.lu The coordinated action of OSCs, P450s, and other tailoring enzymes ultimately leads to the wide array of this compound triterpenoid structures found in nature. researchgate.netnih.gov

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of this compound triterpenoids is a complex process regulated at multiple genetic and molecular levels. Studies, particularly in Alisma orientale, have shed light on the factors influencing the production of these compounds.

Identification of Genes Encoding Biosynthetic Enzymes

Transcriptome analyses have been instrumental in identifying genes involved in this compound biosynthesis. In Alisma orientale, for instance, studies have identified unigenes associated with the terpene biosynthesis pathway. a-z.lu Among these, genes encoding key enzymes catalyzing reactions in the biosynthesis of the this compound skeleton have been found. a-z.lu Key enzymes potentially involved in this compound triterpene biosynthesis include 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), squalene epoxidase (SE), oxidosqualene cyclase (OSC), and cytochrome P450s. nih.gov These enzymes are part of the mevalonate (MVA) pathway, which provides the precursors for triterpene synthesis. mdpi.comnih.gov

Transcriptomic and Proteomic Analyses of Biosynthetic Pathways

Transcriptomic and proteomic approaches have been employed to gain comprehensive insights into the regulation of this compound triterpene biosynthesis. nih.govub.edudntb.gov.ua These analyses allow for the identification of differentially expressed genes and proteins under various conditions, such as treatment with signaling molecules like methyl jasmonate (MeJA), which is known to regulate this compound triterpene biosynthesis in A. orientale. nih.govresearchgate.netnih.gov

Proteomic investigations have revealed that MeJA treatment can lead to the differential abundance of proteins mainly associated with triterpene biosynthesis, among other pathways. nih.gov Key enzymes like HMGR, SE, OSC, and cytochrome P450s have been found to be significantly enriched after MeJA treatment, suggesting their involvement in the MeJA-mediated regulation of this compound triterpene biosynthesis. nih.gov

Transcriptome analysis in A. orientale tubers and leaves identified a large number of unigenes, with a significant portion associated with the terpene biosynthesis pathway. a-z.lu The expression levels of most genes involved in this compound triterpene biosynthesis in tubers were found to be significantly higher than in leaves, correlating with the content of the main bioactive compounds at different developmental phases. a-z.lu

Here is a table summarizing some key enzymes identified in this compound triterpene biosynthesis:

| Enzyme | Abbreviation | Role in Biosynthesis |

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | Involved in the Mevalonate pathway |

| Squalene Epoxidase | SE | Catalyzes the epoxidation of squalene |

| Oxidosqualene Cyclase | OSC | Catalyzes the cyclization of 2,3-oxidosqualene |

| Cytochrome P450s | CYP450s | Involved in downstream modifications of the skeleton |

| Squalene Synthase | SS | Catalyzes the formation of squalene |

Regulatory Roles of Transcription Factors (e.g., bHLH, MYB, GRAS)

Transcription factors play crucial roles in regulating the expression of genes involved in secondary metabolism, including triterpene biosynthesis. cjnmcpu.commdpi.com Studies in Alisma orientale have indicated the involvement of transcription factors such as Basic Helix-loop-helix (bHLH), MYB, and GRAS in the regulation of this compound triterpene biosynthesis. nih.govresearchgate.net These transcription factors have been shown to be enhanced after MeJA treatment, and they also improved the expressions of key enzymes in the Mevalonate pathway and this compound triterpene biosynthesis. nih.gov

The interaction between different types of transcription factors, such as MYB and bHLH, is known to form regulatory complexes that control the expression of structural genes in various biosynthetic pathways, including those for secondary metabolites. mdpi.com

MicroRNA-Mediated Regulation of Gene Expression

MicroRNAs (miRNAs) are small non-coding RNA molecules that play significant regulatory roles in gene expression by targeting mRNA molecules for degradation or translational repression. maxapress.com Recent research highlights the involvement of miRNAs in regulating secondary metabolite biosynthesis in medicinal plants, including triterpenes. maxapress.commaxapress.comresearchgate.net

In Alisma orientale, miRNAs have been found to be involved in the regulation of this compound triterpene biosynthesis. researchgate.netnih.gov Studies have identified miRNAs that potentially target genes encoding key enzymes in the triterpene biosynthesis pathway. researchgate.netnih.gov For example, aof-miR408 and Novm0007-5p have been shown to target HMGR, an enzyme in the mevalonate pathway, thereby regulating the biosynthesis of this compound triterpenes. maxapress.commaxapress.com Integrated analyses of transcriptome and miRNAome data have revealed negative expression patterns between certain miRNAs and their target genes involved in triterpene biosynthesis, suggesting a regulatory network where miRNAs modulate the expression of key biosynthetic enzymes. researchgate.netnih.gov

Elucidation of Proposed Biogenetic Pathways

The biogenetic pathway for this compound triterpenoids is proposed to originate from the cyclization of 2,3-oxidosqualene. nih.gov This cyclization is catalyzed by oxidosqualene cyclases (OSCs). While the general triterpene biosynthesis pathway is well-established, the specific steps leading to the diverse array of this compound structures are still being elucidated.

The cyclization of 2,3-oxidosqualene can lead to the formation of various cyclic triterpene skeletons, such as lanostane (B1242432) or cycloartane, which can then undergo further modifications to yield other triterpene types. This compound is considered a stereoisomer of the tetracyclic triterpene dammarane (B1241002), with characteristic stereostructures at specific carbon positions. nih.gov

Proposed biogenetic pathways for specific this compound triterpenoids have been suggested based on the structures of isolated compounds. researchgate.net These pathways often involve a series of enzymatic reactions, including cyclization, oxidation catalyzed by cytochrome P450 enzymes, and other modifications, leading to the structural diversity observed in naturally occurring this compound triterpenoids. nih.govfrontiersin.org The precise sequence of these modifications and the specific enzymes involved in each step are areas of ongoing research.

Here is a simplified representation of the initial steps in the proposed biogenetic pathway leading to the this compound skeleton:

Further modifications of the this compound skeleton, such as hydroxylations, oxidations, and glycosylations, catalyzed by enzymes like cytochrome P450s and UDP-glycosyltransferases, lead to the vast array of this compound triterpenoids found in nature. cjnmcpu.comfrontiersin.org

Structural Elucidation Methodologies for Protostane Triterpenoids

Advanced Spectroscopic Techniques

Modern spectroscopic methods are indispensable tools in the structural characterization of protostane triterpenoids, providing detailed information about their connectivity, functional groups, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly the application of both one-dimensional (1D) and two-dimensional (2D) techniques, is the primary method for determining the planar structure and relative configuration of this compound triterpenoids nih.govuni.lunih.govuni.lubjherbest.comuni.lunih.govnih.govnih.govnih.govnih.govnih.govuni-freiburg.denih.gov. Analysis of ¹H and ¹³C NMR spectra provides crucial information on the number and types of protons and carbons, their chemical environments, and coupling patterns.

Two-Dimensional NMR Applications (COSY, HSQC, HMBC, NOESY/ROESY)

Two-dimensional NMR experiments are essential for correlating signals and establishing the connectivity within the this compound skeleton and its side chain.

Correlation Spectroscopy (COSY): ¹H-¹H COSY spectra reveal couplings between adjacent protons, allowing for the tracing of proton networks throughout the molecule. This is vital for assigning proton resonances and identifying spin systems within the this compound core and its substituents uni.lu.

Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments correlate proton signals with the carbons to which they are directly attached. This provides direct assignments of carbon resonances based on known proton shifts and helps in identifying CH, CH₂, and CH₃ groups uni.lunih.gov.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is particularly powerful for establishing long-range correlations between protons and carbons separated by two or three bonds. These correlations are critical for connecting different parts of the molecule, confirming the positions of functional groups, and verifying the ring fusion points in the this compound skeleton uni.lunih.gov. For instance, HMBC correlations from methyl groups to quaternary carbons are often used to confirm the attachment points of these groups to the rigid ring system uni.lu.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): NOESY and ROESY experiments provide information about the spatial proximity of protons, regardless of direct bonding. These through-space correlations are invaluable for determining the relative stereochemistry of chiral centers and the conformation of flexible parts of the molecule uni.lunih.gov.

Stereochemical Assignment through NOE Correlations

NOE correlations observed in NOESY or ROESY spectra are fundamental for assigning the relative configuration of substituents on the this compound core. By identifying protons that are close in space, even if far apart in the primary structure, the spatial orientation (α or β) of methyl groups, hydroxyls, and other substituents can be determined nih.govuni.lunih.gov. For example, correlations between methyl protons and specific ring protons or other methyl groups provide key insights into the relative orientation of these centers uni.lunih.gov.

| NMR Technique | Information Provided | Application in this compound Elucidation |

|---|---|---|

| ¹H NMR | Number and type of protons, coupling patterns | Initial structural insights, identification of functional groups. |

| ¹³C NMR | Number and type of carbons, chemical environment | Identification of carbon skeleton and functional groups. |

| COSY | Connectivity of adjacent protons | Tracing proton networks, identifying spin systems. |

| HSQC | Direct ¹H-¹³C correlations | Assigning carbon signals, identifying CH, CH₂, CH₃ groups. |

| HMBC | Long-range ¹H-¹³C correlations | Connecting structural fragments, confirming substituent positions, verifying ring fusions. |

| NOESY/ROESY | Spatial proximity of protons | Determining relative stereochemistry, conformational analysis. |

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS), including techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS), is essential for determining the elemental composition and molecular formula of this compound triterpenoids nih.govuni.lubjherbest.comnih.govnih.govnih.govresearchgate.netwikipedia.org. The accurate mass measurement provided by HR-MS allows for the calculation of the exact molecular weight, which is crucial for confirming the proposed structure.

Tandem Mass Spectrometry (MS/MS), often coupled with techniques like Collision-Induced Dissociation (CID), provides fragmentation patterns that offer valuable information about the substructures present in the molecule wikipedia.org. Analysis of these fragmentation pathways can help in locating functional groups and structural modifications within the this compound skeleton and its side chain. For instance, characteristic fragmentation through the dissociation of the C23-C24 bond has been reported for certain this compound triterpenoids, aiding in the differentiation of positional isomers.

Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) for Absolute Configuration

Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) spectroscopy are powerful techniques for determining the absolute configuration of chiral molecules, including this compound triterpenoids nih.govbjherbest.comnih.govnih.govresearchgate.net. ECD measures the differential absorption of left and right circularly polarized light by a substance, which is dependent on the molecule's three-dimensional structure and the presence of chromophores.

By comparing experimental ECD spectra with theoretically calculated spectra (often using Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration of a chiral compound can be assigned bjherbest.comnih.gov. This approach is particularly useful for molecules where X-ray crystallography is not feasible. Modified ECD methods, such as the Mo₂(OAc)₄-induced ECD, can also be employed to determine the absolute configuration of specific functional groups like secondary alcohols nih.gov.

| Technique | Information Provided | Application in this compound Elucidation |

|---|---|---|

| HR-MS | Accurate molecular weight, elemental composition | Confirmation of molecular formula. |

| MS/MS (CID) | Fragmentation patterns | Elucidation of substructures, localization of functional groups. |

| CD/ECD | Differential light absorption by chiral molecules | Determination of absolute configuration. |

| ECD (Calculated) | Theoretical ECD spectra | Comparison with experimental data for absolute configuration assignment. |

| Mo₂(OAc)₄-induced ECD | Induced ECD spectra for specific functional groups | Determination of absolute configuration of e.g., secondary alcohols. |

X-ray Diffraction Analysis for Solid-State Stereochemistry

X-ray diffraction analysis of single crystals is considered the most definitive method for determining the solid-state three-dimensional structure and absolute configuration of a crystalline compound nih.govresearchgate.net. If a this compound triterpenoid (B12794562) can be obtained in crystalline form, X-ray crystallography provides precise bond lengths, bond angles, and torsional angles, unequivocally establishing the connectivity and relative and absolute stereochemistry of the molecule nih.govresearchgate.net. This technique has been successfully applied to confirm the structures and absolute configurations of several this compound triterpenoids nih.govresearchgate.net.

| Technique | Information Provided | Application in this compound Elucidation |

|---|---|---|

| X-ray Diffraction | Precise 3D structure, bond lengths, bond angles, absolute configuration | Definitive structural confirmation and stereochemical assignment in solid state. |

Chromatographic Separation Techniques for Complex Mixtures

The isolation and purification of this compound triterpenoids from natural sources, which often contain complex mixtures of structurally similar compounds, heavily rely on advanced chromatographic techniques. These methods enable the separation of individual components based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of this compound triterpenoids. Various modes of HPLC, including reversed-phase and normal-phase, are employed depending on the polarity of the target compounds. For instance, a reliable and sensitive ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF-MS) method has been optimized for the analysis of this compound triterpenoids in Alisma orientalis. researchgate.netnih.gov This method utilized a Waters ACQUITY HSS T3 column with a mobile phase of 0.1% formic acid in acetonitrile/water, achieving separation of 20 this compound triterpenoids within 7 minutes. researchgate.netnih.gov

HPLC coupled with various detectors, such as diode-array detectors (DAD), evaporative light scattering detectors (ELSD), and mass spectrometers (MS), is commonly used for both qualitative and quantitative analysis. mdpi.comnih.gov UPLC-QqQ MS has shown higher sensitivity compared to ELSD and UV detections for non-UV-absorbing triterpenoids. mdpi.com Preparative HPLC is also utilized for the isolation of larger quantities of purified this compound triterpenoids for further structural studies or biological evaluations. nih.gov

Countercurrent Chromatography and Other Advanced Methods

Countercurrent Chromatography (CCC), including high-speed countercurrent chromatography (HSCCC), offers an alternative to traditional solid-phase chromatography for the separation of natural products, including triterpenoids. nih.govdntb.gov.uarsc.org CCC is a liquid-liquid partitioning technique that avoids irreversible adsorption of compounds onto a solid support, potentially leading to higher recovery rates and better resolution for certain complex mixtures. nih.gov While the search results specifically mention CCC for the separation of other triterpene types like pentacyclic triterpene acids and triterpene saponins, its principle is applicable to this compound triterpenoids, especially for compounds with suitable partition coefficients in biphasic solvent systems. nih.govrsc.org

Other advanced chromatographic methods, such as comprehensive two-dimensional liquid chromatography (LC × LC), coupled with high-resolution mass spectrometry (HRMS), are being explored for untargeted metabolomics analysis of plant extracts containing triterpenoids, offering enhanced separation power for complex samples. acs.org

Challenges in Stereochemical Assignments and Resolution of Contradictions

Determining the complete stereochemistry of this compound triterpenoids can be challenging due to their complex polycyclic structures and the presence of multiple chiral centers. pageplace.de While planar structures can often be determined using 1D and 2D NMR spectroscopy (such as HSQC and HMBC), assigning relative and absolute configurations requires more advanced techniques. rsc.org

Nuclear Overhauser Effect Spectroscopy (NOESY) is a crucial NMR technique for determining relative configurations by identifying spatial proximities between protons. mdpi.comnih.govthieme-connect.com For example, NOESY correlations have been used to assign the configuration of methyl groups and hydroxyl positions in novel this compound triterpenoids. nih.govthieme-connect.com X-ray crystallography is considered the gold standard for unambiguously determining both planar structure and absolute stereochemistry when suitable crystals can be obtained. cjnmcpu.com

Discrepancies or contradictions in reported stereochemical assignments can arise from various factors, including variations in sample purity, experimental conditions, or limitations of the analytical techniques used. Resolving such contradictions often involves re-evaluation of spectroscopic data, comparison with synthesized standards, and employing multiple complementary techniques, including computational modeling. researchgate.net

Computational Modeling for Conformational Analysis and Spectroscopic Prediction

Computational modeling plays an increasingly important role in the structural elucidation of this compound triterpenoids, particularly for conformational analysis and predicting spectroscopic data to aid in structural and stereochemical assignments. researchgate.netub.eduescholarship.org

Density Functional Theory (DFT) calculations are commonly used to predict NMR chemical shifts (¹H and ¹³C) and Electronic Circular Dichroism (ECD) spectra. researchgate.net Comparing experimental NMR and ECD data with computationally predicted values for different possible isomers and conformers can significantly aid in confirming proposed structures and determining absolute configurations, especially when crystallographic data is unavailable. researchgate.net

Chemical Synthesis and Semisynthesis of Protostane and Its Analogues

Strategies for Total Synthesis of the Protostane Core

The formation of the protosteryl C-20 cation is a critical step in the biosynthesis and a key intermediate in the synthesis pathways of phytosterols (B1254722) and steroidal triterpenes mdpi.com. The cyclization of oxidosqualene to yield the protosteryl C-20 cation is now widely accepted to involve discrete intermediates rather than being a concerted reaction mdpi.com.

While the biosynthesis of the this compound skeleton from 2,3-oxidosqualene (B107256) catalyzed by oxidosqualene cyclases (OSCs) is well-studied in plants like Alisma orientale frontiersin.orgnih.gova-z.luresearchgate.net, chemical total synthesis of the complex this compound core presents significant challenges nih.gov. Research into total synthesis often focuses on constructing polycyclic architectures with defined stereochemistry, drawing inspiration from or providing access to related tetracyclic systems researchgate.net. Strategies for constructing complex triterpenoid (B12794562) skeletons, including those related to this compound, often involve sequences featuring stereoselective transformations, such as asymmetric allylboration, intramolecular radical cyclization, and palladium-catalyzed couplings researchgate.net.

Semisynthesis and Derivatization Approaches

Given the complexity of de novo total synthesis, semisynthesis and derivatization of naturally abundant protostanes are crucial approaches for obtaining diverse this compound analogues researchgate.net. Semisynthesis utilizes natural products as starting materials to create novel compounds with altered properties researchgate.net.

Functional Group Interconversions and Modifications

Semisynthetic methods often involve the modification of existing functional groups on the this compound skeleton, such as hydroxyl, ketone, and carboxylic acid groups, as well as modifications of the side chain at C-17 frontiersin.orggoogle.com. These modifications can include alkylation, reduction, oxidation, esterification, amidation, and silylation google.com. For instance, derivatization of alisol A, a this compound-type triterpene, has been explored to yield compounds with potential biological activities ebi.ac.uk.

Specific functional group modifications on the this compound tetracyclic skeleton have been shown to influence biological activities. These include epoxidation at C-13 and C-17, hydroxylation at C-7, C-12, and C-23, amination at C-3, and dehydration at C-25/C-26 frontiersin.org.

Stereoselective Synthetic Methodologies

Stereoselectivity is a critical aspect of this compound synthesis and derivatization due to the numerous chiral centers and the importance of specific stereoisomers for biological activity nih.gov. Stereoselective synthetic methodologies are employed to control the configuration of new chiral centers introduced during functional group interconversions or skeletal modifications nih.govmedjchem.com.

While general stereoselective methods in organic synthesis, such as asymmetric catalysis and biocatalysis, are applicable to complex molecules like triterpenes researchgate.netjst.go.jprsc.org, specific examples directly detailing the application of these methods for achieving stereocontrol in this compound semisynthesis are often embedded within broader studies of triterpene modifications. Research highlights the importance of stereochemistry, for example, in the context of soluble epoxide hydrolase inhibitors, where the stereochemistry of chiral centers can significantly impact inhibitory activity nih.gov.

Biotransformation and Chemoenzymatic Synthesis

Biotransformation, utilizing biological systems or their components like enzymes, offers an effective route to modify natural products, often achieving transformations that are challenging by conventional chemical methods mdpi.commdpi.comiyte.edu.tr. This includes the biotransformation of this compound triterpenoids.

Fungal biotransformation has been shown to mediate highly regioselective glucosylation of alcoholic hydroxyl groups in this compound triterpenoids nih.goviranarze.iracs.org. For example, Syncephalastrum racemosum AS 3.264 was found to catalyze the glucosylation of the 11-OH group in several this compound substrates, yielding corresponding derivatives with considerable regioselectivity iranarze.ir.

Chemoenzymatic synthesis combines chemical and enzymatic steps to leverage the advantages of both approaches researchgate.netmdpi.comtandfonline.cominrae.fr. This strategy can be particularly helpful for complex molecules like triterpene glycosides, where chemical glycosylation may suffer from low yields and lack of selectivity mdpi.comiranarze.ir. The combination of microbial synthesis and organic synthesis provides opportunities for producing natural products that are difficult to synthesize solely by either method mdpi.com.

Development of Catalytic Asymmetric Synthesis Routes

The development of catalytic asymmetric synthesis routes for this compound and its analogues aims to synthesize enantiomerically enriched compounds directly. While asymmetric synthesis of other triterpenoid classes like euphane and tirucallane (B1253836) has been achieved using sequences featuring modern stereoselective transformations and catalytic methods researchgate.net, specific catalytic asymmetric synthesis routes solely focused on constructing the this compound core or its complex derivatives are areas of ongoing research. The application of chiral catalysts in achieving enantioselectivity for specific transformations on this compound scaffolds would fall under this category, building upon advancements in asymmetric catalysis for complex molecule synthesis jst.go.jp.

Table: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID (if available) |

| This compound | 123701 |

| Alisol B 23-acetate | 10112561 |

| Alisol A 24-acetate | 155321 |

| Alisol A | 10112560 |

| Alisol B | 10291634 |

| 2,3-oxidosqualene | 64509 |

| Fusidic acid | 446535 |

| 11-deoxy-25-anhydro alisol E | Not readily available on PubChem |

| 11-deoxy alisol B | Not readily available on PubChem |

Note: PubChem CIDs are provided where readily available from standard database searches. Some complex or recently described natural products or synthetic intermediates may not have assigned CIDs.

Interactive Data Table Example (Illustrative - Data based on search results):

Here is an example of how data on biotransformation yields could be presented in an interactive table.

Table 1: Illustrative Biotransformation Data

This table shows examples of glucosylation yields of this compound analogues mediated by fungal biotransformation iranarze.ir.

| Substrate (this compound Analogue) | Fungus Strain | Modification | Highest Yield (%) |

| This compound 1 | Syncephalastrum racemosum AS 3.264 | 11-OH Glucosylation | 72 |

| This compound 3 | Syncephalastrum racemosum AS 3.264 | 11-OH Glucosylation | ≥50 |

| This compound 4 | Syncephalastrum racemosum AS 3.264 | 11-OH Glucosylation | ≥50 |

Structural Diversity and Chemical Modifications of Protostane Triterpenoids

Classification Based on Side Chain Variations

Protostane triterpenoids from Alisma are commonly classified into four groups based on the structural variations of the side chain attached to C-17. frontiersin.orgnih.gov

Open Aliphatic Side Chains

This class includes protostanes with an open, non-cyclized aliphatic chain at C-17. frontiersin.orgnih.gov These side chains can undergo various modifications, including hydroxylation, acetylation, and the formation of double bonds. For instance, hydroxyl groups may substitute at positions like C-23, C-24, and C-25. frontiersin.org Acetylation frequently occurs at C-23 or C-24. frontiersin.org Double bonds can form at positions such as C-25 and C-26. frontiersin.org Alisol A is a representative compound of this type. frontiersin.org Forty-five protostanes with open aliphatic chains at C-17 have been identified in the genus Alisma. frontiersin.org

Epoxy Aliphatic Side Chains

This category encompasses protostanes where the aliphatic side chain at C-17 contains an epoxide ring. frontiersin.orgnih.gov Epoxy groups commonly form at positions C-24 and C-25. frontiersin.org The side chain may also feature other oxygen-containing functionalities, such as hydroxyl or acetoxyl groups at C-23. frontiersin.org In addition to epoxides, other cyclic structures like tetrahydrofuran (B95107) rings (e.g., from C-20 to C-24) and seven-membered peroxide rings (e.g., from C-20 to C-25) can exist in the side chains. frontiersin.org Alisol B 23-acetate is a characteristic example of a this compound with an epoxy aliphatic side chain. frontiersin.org Thirty-six protostanes with epoxy aliphatic chains at C-17 have been found in Alisma. frontiersin.org

Spiro Hydrocarbon Structures

This class is defined by the presence of a spiro hydrocarbon structure involving C-17, where C-17 is the single common atom connecting the D ring and the side chain. frontiersin.orgfrontiersin.orgwikipedia.org An oxaspiro-nonane moiety is often generated between the D ring and its side chain. frontiersin.orgfrontiersin.org Examples include alisolides, some of which represent unusual C-17 spirost (B3029496) this compound-type triterpenoids with an oxole group coupled to a five-membered ring. nih.govscite.ai Eight protostanes with a spiro hydrocarbon at C-17 have been isolated from Alisma. frontiersin.orgfrontiersin.org

Epoxides at Cyclic Positions (e.g., C-16, C-23, C-24)

This classification includes protostanes with epoxide rings located within the cyclic structure of the triterpenoid (B12794562) skeleton, specifically at positions like C-16, C-23, or C-24, often involving fusion with C-17 or other carbons. frontiersin.orgnih.gov For instance, a tetrahydropyran (B127337) ring or an oxacycloheptane ring can be fused at C-16 and C-17. frontiersin.orgfrontiersin.org Oxygen bridges can also form between carbons like C-16 and C-23, or C-16 and C-24, resulting in fused ring systems. frontiersin.orgmdpi.com

Here is a summary of this compound classification based on side chain variations observed in Alisma species:

| Side Chain Variation | Representative Compound | Number Reported (from Alisma) |

| Open Aliphatic Chains | Alisol A | 45 frontiersin.org |

| Epoxy Aliphatic Chains | Alisol B 23-acetate | 36 frontiersin.org |

| Spiro Hydrocarbon at C-17 | Alisolides (e.g., Alisolide A) | 8 frontiersin.org |

| Fused Ring at C-16 and C-17 | Alismanol J | 12 frontiersin.org |

Nor-Protostane and Seco-Protostane Derivatives

This compound triterpenoids can also undergo structural modifications leading to nor- and seco- derivatives. Nor-protostanes are characterized by the elimination of one or more carbon atoms from the parent this compound structure. mdpi.com Seco-protostanes result from the cleavage of a ring within the this compound skeleton. mdpi.com

In Alisma species, twelve nor-protostanes have been identified, including demethyl-protostanes and tetranorprotostanes. frontiersin.org For example, 24,25,26,27-tetra-nor-protostane structures have been reported. nih.gov

Only a limited number of seco-protostanes have been found in Alisma, including 13,17-seco-protostanes and 2,3-seco-protostanes. nih.govfrontiersin.org Examples include alismalactone 23-acetate (a 2,3-seco-protostane) and alismaketone C 23-acetate (a 13,17-seco-protostane). nih.govjst.go.jp

Here is a summary of nor- and seco-protostane derivatives reported from Alisma:

| Derivative Type | Description | Number Reported (from Alisma) | Examples |

| Nor-Protostanes | Elimination of carbon atoms | 12 frontiersin.org | Demethyl-protostanes, Tetranorprotostanes nih.govfrontiersin.org |

| Seco-Protostanes | Ring cleavage | 5 frontiersin.org | 13,17-seco-protostanes, 2,3-seco-protostanes nih.govfrontiersin.org |

Chemical Reactivity and Rearrangement Pathways

Protostanes undergo various chemical reactions, including oxidation, hydroxylation, and ring cleavage. These reactions contribute to the structural diversity observed in naturally occurring this compound derivatives.

Oxidation and hydroxylation frequently occur at different positions on the this compound skeleton and its side chain, leading to the introduction of hydroxyl and keto groups. mdpi.com For instance, hydroxylation can occur at C-16. Keto groups are often found at C-3, and can also be present at C-2, C-11, C-16, or C-23. mdpi.com

Ring cleavage reactions lead to the formation of seco-protostanes, such as the cleavage between C-13 and C-17 (13,17-seco) or between C-2 and C-3 (2,3-seco). nih.gov

Rearrangement reactions can also occur, leading to altered carbon skeletons. libretexts.org While specific detailed rearrangement pathways for protostanes are complex and depend on the specific functional groups and conditions, triterpene biosynthesis involves cyclization and rearrangement steps from squalene (B77637). encyclopedia.pub The intricate stereochemistry of protostanes, such as the S-configuration at C-20, can influence their synthetic production and reactivity.

Data regarding specific reaction conditions and detailed mechanisms for the chemical reactivity and rearrangement pathways of this compound triterpenoids are often discussed in the context of their biosynthesis and structural interconversions in plants. For example, the biosynthesis of protostanes from squalene involves squalene epoxidases. encyclopedia.pubmdpi.com

Oxidation and Hydroxylation Patterns

Oxidation and hydroxylation are common modifications observed in this compound triterpenoids, introducing hydroxyl (-OH) or carbonyl (C=O) groups at various positions on the tetracyclic rings and the side chain. These modifications significantly contribute to the structural diversity and biological activities of these compounds.

Hydroxylation frequently occurs at positions such as C-7, C-12, C-16, C-23, and C-24. frontiersin.orgresearchgate.net For instance, hydroxylation at C-7 and C-12 has been reported to increase the inhibitory effects of certain this compound triterpenoids. frontiersin.org Alisolide A is an example featuring C-16 hydroxylation.

Carbonyl groups can be found at positions like C-3, C-7, C-11, C-16, C-23, and C-24. researchgate.netmdpi.comencyclopedia.pub Some this compound triterpenoids, like Alisol A, characteristically preserve a C-3 carbonyl group. mdpi.comencyclopedia.pub Oxidations can also occur on the side chain, leading to the formation of carbonyl groups at positions such as C-22 or C-24. nih.gov

Epoxidation is another form of oxidation observed in this compound triterpenoids, commonly occurring on double bonds. For example, epoxy groups frequently form at C-24 and C-25 in the side chain. frontiersin.org Epoxidation at C-13 and C-17 has also been noted. frontiersin.org

Research findings highlight specific oxidation and hydroxylation patterns in this compound triterpenoids isolated from Alisma species. A review summarized that hydroxyl groups can substitute at C-16 or disubstitute at C-16/C-25 as hydroxymethyl groups. frontiersin.org Carbonyl groups can substitute at C-16, disubstitute at C-7/C-16 or C-16/C-23, or substitute at C-23 or C-24. frontiersin.orgresearchgate.net

Interactive Table 1: Examples of Oxidation and Hydroxylation Sites in this compound Triterpenoids

| Modification Type | Position(s) | Examples/Notes | Source |

| Hydroxylation | C-7, C-12 | Increases inhibitory effects | frontiersin.org |

| Hydroxylation | C-16 | Alisolide A ; also as hydroxymethyl frontiersin.org | frontiersin.orgresearchgate.net |

| Hydroxylation | C-23, C-24 | Common sites; C-23 may be acetylated frontiersin.org | frontiersin.orgresearchgate.netmdpi.com |

| Hydroxylation | C-11 | Present in some derivatives rsc.org | rsc.org |

| Carbonylation | C-3 | Characteristic of Alisol A series mdpi.comencyclopedia.pub | mdpi.comencyclopedia.pub |

| Carbonylation | C-16 | Observed in some compounds frontiersin.orgresearchgate.net | frontiersin.orgresearchgate.net |

| Carbonylation | C-23, C-24 | Observed in side chain frontiersin.orgresearchgate.netnih.gov | frontiersin.orgresearchgate.netnih.gov |

| Epoxidation | C-13, C-17 | Observed in some structures frontiersin.org | frontiersin.org |

| Epoxidation | C-24, C-25 | Common in side chains with epoxy aliphatic chains | frontiersin.org |

Ring Cleavage and Rearrangement Reactions

This compound triterpenoids can undergo ring cleavage and rearrangement reactions, leading to modified carbon skeletons. These transformations contribute to the diversity of this compound-derived structures found in nature.

Seco-protostanes are derivatives formed via the cleavage of a ring in the this compound skeleton. nih.gov Examples include 2,3-seco-protostanes like alismalactone 23-acetate, 3-methyl alismalactone 23-acetate, and alisol P, which are formed by cleavage between C-2 and C-3. nih.gov Another type is 13,17-seco-protostanes, formed by cleavage between C-13 and C-17. Alismaketone C 23-acetate is an example of a 13,17-seco-protostane. nih.gov

Rearrangement reactions can also occur, leading to altered skeletal arrangements. While the initial cyclization of squalene epoxide leads to the this compound skeleton, subsequent enzymatic modifications can involve skeletal rearrangements. nih.govnih.gov For instance, some rearranged protostanes, like alisolide and 3-oxo-11β,23-dihydroxy-24,24-dimethyl-26,27-dinorprotost-13(17)-en-25-oic acid, have been isolated. nih.gov The formation of 24,25,26,27-tetra-nor-protostanes was initially considered a product of oxidative reactions of protostanes. nih.gov

Studies on the biosynthesis of triterpenoids suggest that while initial cyclization by oxidosqualene cyclases establishes the basic skeleton, post-cyclization skeletal rearrangements, potentially enzyme-catalyzed, can further diversify the structures. nih.gov These rearrangements can involve methyl group migrations, such as the migration of the methyl group at C-14 to C-8, sometimes involving cyclopropane (B1198618) formation. nih.gov

Interactive Table 2: Examples of Ring Cleavage and Rearrangement Products

| Modification Type | Ring/Bond Cleaved or Rearranged | Examples | Source |

| Seco-protostane | C2-C3 bond cleavage | Alismalactone 23-acetate, 3-methyl alismalactone 23-acetate, Alisol P | nih.gov |

| Seco-protostane | C13-C17 bond cleavage | 13,17-Seco-protostanes , Alismaketone C 23-acetate nih.gov | nih.gov |

| Rearranged this compound | Skeletal rearrangement | Alisolide, 3-oxo-11β,23-dihydroxy-24,24-dimethyl-26,27-dinorprotost-13(17)-en-25-oic acid | nih.gov |

| Nor-protostane | Loss of carbons | 24,25,26,27-tetra-nor-protostane (Alisolide) nih.gov | nih.gov |

Side-Chain Functionalization

The aliphatic side chain at C-17 is a significant site for functionalization in this compound triterpenoids, contributing substantially to their structural diversity. This side chain can exist in various forms, including open aliphatic chains, epoxy aliphatic chains, and structures involving spiro or fused rings. frontiersin.orgfrontiersin.orgmdpi.comencyclopedia.pub

Functional groups commonly introduced into the side chain include hydroxyl, carbonyl, and epoxy groups. frontiersin.orgresearchgate.net Acetylation of hydroxyl groups, particularly at C-23 and C-24, is also frequently observed. frontiersin.orgmdpi.comencyclopedia.pub Double bonds can also be present in the side chain, such as at C-25 and C-26. frontiersin.org

Specific modifications of the side chain reported in this compound triterpenoids from Alisma species include the formation of epoxy rings, typically at C-24 and C-25, but also at C-16/C-23 or C-16/C-24. frontiersin.orgfrontiersin.org Tetrahydrofuran rings (e.g., from C-20 to C-24) and seven-membered peroxide rings (e.g., from C-20 to C-25) have also been found in the side chains. frontiersin.org

Spiro hydrocarbon structures at C-17 have been identified, where an oxaspiro-nonane moiety is generated between the D ring and the side chain with C-17 as the spiro center. frontiersin.orgnih.govscite.ai Examples include alisolides A-F, which are C-17 spirost this compound-type triterpenoids featuring an oxole group coupled to a five-membered ring. nih.govscite.ai

The nature and functionalization of the side chain at C-17 are key determinants of the classification of this compound triterpenoids from sources like Alisma. They are often categorized based on whether the side chain is an open aliphatic chain, an epoxy aliphatic chain, a spiro hydrocarbon at C-17, or involves an epoxy fused ring at C-16/C-23 or C-16/C-24. frontiersin.orgfrontiersin.org

Interactive Table 3: Types of Side Chain Functionalization at C-17

| Side Chain Type | Key Features | Examples/Notes | Source |

| Open Aliphatic Chains | Linear or branched chain with various functional groups | Hydroxyl, carbonyl, double bonds (e.g., at C-25/C-26), acetyl groups frontiersin.orgresearchgate.net | frontiersin.orgfrontiersin.orgresearchgate.net |

| Epoxy Aliphatic Chains | Presence of epoxy ring(s) | Typically at C-24/C-25 frontiersin.org; also C-16/C-23 or C-16/C-24 frontiersin.org | frontiersin.orgfrontiersin.org |

| Spiro Hydrocarbon | Spiro linkage at C-17 | Oxaspiro-nonane moiety between D ring and side chain frontiersin.orgnih.gov; Alisolides A-F nih.govscite.ai | frontiersin.orgnih.govscite.ai |

| Fused Ring | Ring fused to the this compound skeleton involving C-17 | Epoxy fused ring at C-16/C-23 or C-16/C-24 frontiersin.org; Tetrahydrofuran, peroxide rings frontiersin.org | frontiersin.orgfrontiersin.orgmdpi.comencyclopedia.pub |

Compound Names and PubChem CIDs

Structure Activity Relationship Sar Studies of Protostane Derivatives

Correlation of Structural Features with Molecular Interactions

The biological activities of protostane derivatives are intrinsically linked to their ability to interact with various biomolecules, such as enzymes and receptors. Structural variations on the this compound scaffold, including the presence, position, and stereochemistry of functional groups like hydroxyl, carbonyl, and ester groups, as well as modifications to the side chain, can significantly impact these interactions nih.govresearchgate.net. Hydrophobic interactions and pi-interactions have been suggested to contribute to the binding energy in protein binding pockets for some triterpene derivatives researchgate.net. The addition of different substituents to triterpene moieties can enhance their biological activities researchgate.net.

Investigation of Enzyme Inhibition Mechanisms

This compound derivatives have been investigated for their ability to modulate the activity of various enzymes. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, influencing biochemical pathways patsnap.comwikipedia.org. Inhibitors can be reversible or irreversible, and reversible inhibitors can exhibit competitive, uncompetitive, non-competitive, or mixed-type inhibition mechanisms patsnap.comwikipedia.orgmedcraveonline.com. Understanding the specific inhibition mechanism provides insights into how a this compound derivative interacts with the enzyme's active site or other regulatory sites.

Inhibition of Human Carboxylesterase 2 (HCE-2)

Human carboxylesterase 2 (HCE-2) is an enzyme involved in the metabolism of various drugs and xenobiotics nih.gov. Several this compound triterpenoids isolated from Alisma orientalis have been evaluated for their inhibitory effects on HCE-2. Studies have identified specific this compound derivatives that exhibit strong inhibitory activity against HCE-2. For instance, alismanol F was found to inhibit HCE2-catalyzed hydrolysis via mixed inhibition nih.gov. Investigations involving 22 this compound triterpenoids from A. orientalis revealed that compounds such as alismanol H, 25-O-butyl alisol A, alisol A 23,24-acetonide, 24-deacetyl alisol O, and 16,23-oxido alisol B displayed potent inhibitory effects on CES2, with IC50 values below 3.0 µmol/L nih.gov. SAR studies have suggested that a C-30 carboxyl group might be beneficial for HCE2 inhibition nih.gov.

Here is a table summarizing some HCE-2 inhibition data for selected this compound derivatives:

| Compound Name | IC50 (µmol/L) | Inhibition Type | Source Plant |

| Alismanol F | - | Mixed | Alisma orientalis |

| Alismanol H | < 3.0 | - | Alisma orientalis |

| 25-O-butyl alisol A | < 3.0 | - | Alisma orientalis |

| Alisol A 23,24-acetonide | < 3.0 | - | Alisma orientalis |

| 24-deacetyl alisol O | < 3.0 | - | Alisma orientalis |

| 16,23-oxido alisol B | < 3.0 | - | Alisma orientalis |

Note: Specific IC50 values for Alismanol F were not provided in the snippet, only the Ki value of 1.76 µmol/L and inhibition type. nih.gov

Modulation of Soluble Epoxide Hydrolase (sEH) Activity

Soluble epoxide hydrolase (sEH) is an enzyme that hydrolyzes epoxy fatty acids, such as epoxyeicosatrienoic acids (EETs), into less active diols nih.govmdpi.com. Inhibition of sEH can increase the levels of beneficial EETs, making sEH a therapeutic target for various inflammatory and cardiovascular diseases nih.govmdpi.com. This compound-type triterpenoids have been identified as natural sEH inhibitors nih.govmdpi.com. Screening of this compound-type triterpenoids isolated from Alisma orientale has shown that certain derivatives possess inhibitory activity against sEH nih.gov. For example, Alismanin B, 11-deoxy-25-anhydro alisol E, 11-deoxy alisol B, and 25-O-ethyl alisol A demonstrated concentration-dependent inhibitory activities against sEH nih.gov.

The inhibition potentials and mechanisms of action for some this compound derivatives against sEH are presented in the following table:

| Compound Name | IC50 (µM) | Inhibition Type | Ki (µM) |

| Alismanin B (1) | 3.40 ± 0.57 | - | - |

| 11-deoxy-25-anhydro alisol E (4) | 9.57 ± 0.88 | Mixed-type competitive | 12.6 |

| 11-deoxy alisol B (5) | 3.48 ± 0.57 | Mixed-type competitive | 3.48 |

| 25-O-ethyl alisol A (15) | - | - | - |

Note: IC50 for compound 15 was not explicitly stated in the snippet providing the range. nih.gov

Compounds 4 and 5 were characterized as mixed-type competitive inhibitors of sEH nih.gov.

Receptor Binding Studies (e.g., Farnesoid X Receptor)

Receptor binding studies are essential for understanding how this compound derivatives interact with specific cellular receptors, which can mediate a wide range of physiological responses plos.orgmdpi.com. The Farnesoid X Receptor (FXR) is a nuclear receptor activated by bile acids and plays a key role in regulating bile acid, lipid, and glucose metabolism researchgate.netacs.orgmdpi.comfrontiersin.org. FXR is considered a therapeutic target for liver disorders and metabolic diseases researchgate.netacs.org. This compound-type triterpenoids have been investigated as potential FXR agonists acs.orgmdpi.comfrontiersin.orgmdpi.com. Studies have explored the SAR of this compound-type triterpenoids as potent non-steroidal FXR agonists, investigating the relationship between their structure and their ability to activate FXR acs.orgmdpi.comfrontiersin.orgmdpi.com.

Ligand-Protein Docking and Molecular Dynamics Simulations

Computational techniques such as ligand-protein docking and molecular dynamics (MD) simulations are valuable tools in SAR studies of this compound derivatives mdpi.comscielo.org.zanih.govjapsonline.comresearchgate.netmdpi.comacademie-sciences.frrsc.orgresearchgate.netmdpi.com. Molecular docking is used to predict the binding affinity and preferred orientation of a ligand within a protein's binding pocket, providing insights into potential intermolecular interactions mdpi.comresearchgate.netacademie-sciences.fr. MD simulations extend this by simulating the dynamic behavior of the ligand-protein complex over time, offering information about the stability of the interaction and conformational changes scielo.org.zanih.govjapsonline.commdpi.comrsc.orgmdpi.com.

These methods have been applied to study the interactions of this compound derivatives with various targets, including enzymes like sEH nih.gov. Molecular docking and MD simulations have been used to analyze the potential interaction mechanisms, identifying key amino acid residues involved in binding nih.gov. For example, in the case of sEH inhibition by 11-deoxy alisol B, molecular docking and dynamics suggested that amino acid residues Trp336 and Tyr466 were vital for its inhibitory activity nih.gov. Computational studies can help to predict the binding modes and energies, complementing experimental SAR data scielo.org.zaresearchgate.net.

Structural Determinants for Specific Biological Target Engagement

Identifying the specific structural determinants on the this compound scaffold that are crucial for engaging with particular biological targets is a central goal of SAR studies. Through systematic structural modifications and evaluation of biological activity, researchers can pinpoint the functional groups, stereochemistry, and conformational features that are essential for potent and selective binding. For this compound derivatives acting as sEH inhibitors, specific residues in the binding pocket, such as Trp336 and Tyr466, have been identified as important for interactions nih.gov. For HCE-2 inhibition, the presence of a C-30 carboxyl group has been suggested to be beneficial nih.gov. SAR studies on other triterpenoids have indicated that hydroxyl groups at specific positions can play crucial roles in activity frontiersin.org. By correlating structural variations with observed biological effects and computational predictions, researchers can build a comprehensive understanding of the structural determinants governing the engagement of this compound derivatives with their biological targets.

Protostane As a Molecular Scaffold in Medicinal Chemistry

Principles of Scaffold-Based Drug Design in Natural Products

Scaffold-based drug design is a widely applied strategy in medicinal chemistry that utilizes core structures, or scaffolds, of bioactive compounds to generate, analyze, and compare series of analogues in the search for new active molecules lifechemicals.comnih.gov. Natural products, with their unparalleled structural diversity and biological activity, are a rich source of such privileged scaffolds nih.govbiorxiv.orgresearchgate.net. The principles involve identifying a core structure from a natural product known to possess desired biological activity and then modifying this scaffold to optimize properties such as potency, selectivity, and pharmacokinetics nih.govrsc.org. This approach leverages the evolutionary optimization of natural products for interacting with biological targets biorxiv.org.

Strategies for Structural Modification and Diversification

Structural modification of the protostane scaffold is a key strategy to generate libraries of diverse compounds with potentially enhanced or altered biological activities frontiersin.org. This involves targeted alterations to the core structure and its substituents.

Scaffold Hopping Approaches

Scaffold hopping is a technique used to identify novel core structures that maintain similar biological activity to a reference compound but possess a different molecular backbone nih.govuniroma1.it. This can involve replacing the this compound core with a non-identical motif while preserving the essential pharmacophoric features responsible for target binding uniroma1.itbiosolveit.debhsai.org. Scaffold hopping can range from minor modifications, such as replacing a single atom in a ring, to more extensive changes like ring opening or closure nih.govbhsai.org. This strategy is employed to overcome limitations of the original scaffold, such as unfavorable physicochemical properties or intellectual property issues, and to explore new regions of chemical space uniroma1.itbiosolveit.de. While scaffold hopping can lead to structurally distinct molecules, the goal is to retain or improve the desired biological activity nih.govuniroma1.it.

Rational Design of this compound-Derived Analogues

Rational design involves analyzing the structure and functional aspects of a biological target to design molecules with specific structural features and chemical functionalities that can effectively interact with the target biomedres.usmdpi.com. In the context of this compound, this means using knowledge about the this compound scaffold's structure and the known interactions of its derivatives with biological systems to guide the design of new analogues nih.govresearchgate.net. This can involve understanding structure-activity relationships (SAR) of existing this compound compounds to predict how modifications might affect activity nih.govresearchgate.net. By considering the shape, electronic properties, and potential interaction points of the this compound scaffold, researchers can rationally design modifications aimed at improving potency, selectivity, and pharmacokinetic profiles for specific therapeutic applications rsc.orgnih.govacs.org.

Computational Chemistry in Scaffold-Based Drug Design

Computational chemistry plays a crucial role in accelerating and guiding scaffold-based drug design efforts involving this compound tarosdiscovery.comresearchgate.net. These methods use physics-based algorithms and computer simulations to predict chemical properties and simulate molecular interactions researchgate.net.

In Silico Screening and Virtual Library Design

In silico screening is a computational technique used to search large libraries of molecules to identify potential drug candidates based on their predicted interactions with a biological target wuxibiology.comnih.govresearchgate.net. For this compound-based drug design, this involves creating virtual libraries of this compound analogues with various structural modifications and functional group decorations wuxibiology.comcomputabio.com. These virtual libraries can be vast, exploring a wide range of chemical space wuxibiology.comresearchgate.net. In silico screening methods, such as molecular docking and pharmacophore modeling, are then used to predict how these virtual compounds might bind to a target protein and estimate their binding affinity researchgate.netnih.govresearchgate.net. This allows researchers to computationally filter millions of compounds and prioritize the most promising candidates for synthesis and experimental testing, significantly reducing the time and resources required compared to traditional high-throughput screening wuxibiology.comresearchgate.netresearchgate.net. Virtual library design focuses on creating focused or diverse sets of compounds based on a scaffold, using computational methods to select appropriate building blocks and predict the properties of the resulting molecules wuxibiology.comcomputabio.com.

Here is a table of compounds mentioned and their PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 9548716 |

| Fusidic acid | 6089 |

| Helvolic acid | 5281018 |

| Cephalosporin P1 | 6434010 |

| Alisol A | 15558616 |

| Alisol B | 15558620 |

| Alisol B 23-acetate | 14036811 |

| Alisol F 24-acetate | 76310823 |

| Betulinic acid | 64971 |

| BMS-955176 | 57381277 |

| Sildenafil | 135407283 |

| Vardenafil | 110542 |

| Rofecoxib | 5090 |

| Valdecoxib | 119607 |

| Protodioscin | 441891 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique widely used in medicinal chemistry to establish a mathematical relationship between the structural and physicochemical properties of a series of compounds and their biological activity nih.govmedcraveonline.comjocpr.com. The goal of QSAR is to build predictive models that can estimate the activity of new, untested compounds based on their molecular descriptors nih.govmedcraveonline.com. This approach helps in understanding how structural modifications influence biological activity and guides the design of novel molecules with improved properties jocpr.com.

In the context of this compound derivatives, QSAR studies have been applied to investigate the structural features responsible for specific biological activities. For instance, a QSAR study was performed on a series of this compound-type triterpenoids to understand their activity as inhibitors of CYP3A4 researchgate.net. While the details of this specific QSAR model (e.g., the descriptors used or the resulting equation) are not extensively detailed in the provided snippets, its application indicates the utility of QSAR in correlating structural variations in the this compound scaffold with inhibitory potency against this enzyme.

QSAR models typically involve selecting relevant molecular descriptors that quantify different aspects of chemical structure, such as electronic, steric, and lipophilic properties jocpr.comwikipedia.org. These descriptors are then correlated with biological activity data using statistical methods to build a predictive model nih.govmedcraveonline.comwikipedia.org. The resulting models can provide insights into the key structural requirements for activity and be used for virtual screening of compound libraries to identify potential lead compounds jocpr.com.

While specific data tables detailing QSAR models for this compound derivatives were not found in the provided search results, the application of QSAR in studying the activity of these compounds against targets like CYP3A4 demonstrates its role in understanding the structure-activity relationships within this class of molecules researchgate.net. Further detailed QSAR studies could involve a series of this compound derivatives with known activities against a specific target, calculating various molecular descriptors for each compound, and then developing a statistical model to correlate the descriptors with the observed activity.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a ligand-based computational approach used in drug discovery, particularly when the three-dimensional structure of the biological target is unknown creative-biolabs.comresearchgate.net. A pharmacophore represents the essential spatial arrangement of chemical features (such as hydrogen bond donors and acceptors, hydrophobic centers, and ionizable groups) of a set of active molecules that are necessary for binding to a specific biological target creative-biolabs.com. Ligand-based design utilizes these pharmacophore models to identify and design new molecules with similar activity researchgate.net3ds.com.

Ligand-based pharmacophore modeling typically involves analyzing a set of known active ligands to identify common chemical features and their spatial relationships creative-biolabs.com. This process often includes generating and analyzing multiple conformations of the ligands to account for their flexibility creative-biolabs.com. Once a pharmacophore model is developed and validated, it can be used as a query for virtually screening large databases of chemical compounds to find potential new hits that match the pharmacophore features researchgate.net3ds.com.

The this compound scaffold has been explored using ligand-based approaches in the search for new therapeutic agents. For example, a ligand-based pharmacophore model was employed in the identification of potential soluble epoxide hydrolase (sEH) inhibitors among this compound-type triterpenoids researchgate.netx-mol.net. This suggests that pharmacophore modeling has been used to define the key structural features of this compound derivatives that are important for inhibiting sEH.

Another application of ligand-based design involving the this compound scaffold is in the discovery of highly potent non-steroidal FXR agonists researchgate.net. Research suggests that the this compound scaffold can serve as a pharmacophore for FXR agonists, indicating that the core structure itself, along with specific substitutions, provides the necessary spatial arrangement of features for interaction with the farnesoid X receptor (FXR) researchgate.net.

Chemical Ecology and Ecological Roles of Protostane

Protostane as Plant Secondary Metabolites

This compound triterpenes are classified as plant secondary metabolites. researchgate.netresearchgate.netnih.gov Secondary metabolites are organic compounds produced by plants that are not directly involved in their primary growth, development, or reproduction. nih.gov Instead, they often play crucial ecological roles, such as defense against herbivores and pathogens, or attracting pollinators. nih.govfrontiersin.org In Alisma orientale, this compound triterpenoids are among the most abundant secondary metabolites. researchgate.net

Role in Plant Defense Mechanisms and Stress Response

Research suggests that this compound triterpenes may play a role in plant defense mechanisms and responses to stress. Plants produce secondary metabolites, including terpenoids like protostanes, as part of their defense strategies against biotic stressors such as herbivores and pathogens. nih.govfrontiersin.orgwikipedia.org These compounds can act as deterrents or toxins. wikipedia.org While the specific defensive functions of this compound have not been exhaustively detailed in the provided search results, the general role of triterpenes in plant defense is well-established. nih.govfrontiersin.org For instance, triterpene glycosides like avenacins in oats provide defense against fungal pathogens. frontiersin.orgnih.gov

Environmental factors, including light intensity, can influence the accumulation of this compound triterpenes in plants like Alisma orientale. Moderate light intensity has been shown to promote the synthesis and accumulation of this compound triterpenes, suggesting a link between environmental stress (or optimal conditions) and the production of these secondary metabolites. researchgate.net This accumulation under certain conditions could be related to the plant's stress response.

Interactions with Biological Organisms (e.g., Microbes, Insects)

The ecological interactions of this compound triterpenes with specific biological organisms like microbes and insects are an area of ongoing research. Plant secondary metabolites, in general, are known to mediate interactions with a wide range of organisms, including microbes and insects. ub.edunih.govjic.ac.ukmdpi.com These interactions can be beneficial or detrimental to the plant. nih.govjic.ac.uk

While the search results highlight the presence of protostanes in plants and the general concept of plant-microbe and plant-insect interactions mediated by secondary metabolites, direct detailed research findings specifically on this compound's role in these interactions are limited in the provided snippets. However, the fact that protostanes are plant secondary metabolites strongly implies their involvement in such ecological relationships. Some triterpenes have shown antimicrobial activity. researchgate.net Endophytic fungi living within plants can also produce toxins that protect plants from herbivores and pathogens. wikipedia.org

Biosynthesis Regulation by Environmental Cues (e.g., Methyl Jasmonate Induction)

The biosynthesis of this compound triterpenes can be regulated by environmental cues, notably by methyl jasmonate (MeJA). nih.govscdi-montpellier.frdntb.gov.uaresearchgate.netnih.gov MeJA is a plant signaling molecule known to induce the biosynthesis of various secondary metabolites, including triterpenes, often in response to stress or herbivory. nih.govnih.govcdnsciencepub.comresearchgate.net